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Compound of Interest

Compound Name: 1-Nonen-3-ol

Cat. No.: B1582604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the allylic

alcohol, 1-Nonen-3-ol. The document details its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of

comparison and interpretation. Furthermore, detailed experimental protocols for acquiring such

spectra are provided, offering a foundational understanding for researchers in the field.

Spectroscopic Data Summary
The following sections and tables summarize the key spectral data for 1-Nonen-3-ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1-Nonen-3-ol exhibits characteristic signals corresponding to the

vinylic protons, the proton on the carbon bearing the hydroxyl group, the aliphatic chain

protons, and the terminal methyl group. The chemical shifts (δ) are reported in parts per million

(ppm) relative to a standard reference.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 (CH=CH₂) ~5.8 ddd ~17.0, 10.5, 6.5

H-2a (CH=CH₂) ~5.2 d ~17.0

H-2b (CH=CH₂) ~5.1 d ~10.5

H-3 (CH-OH) ~4.1 q ~6.5

-OH Variable br s -

H-4 (-CH₂-) ~1.5 m -

H-5 to H-8 (-CH₂-)₄ ~1.3 m -

H-9 (-CH₃) ~0.9 t ~7.0

Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration,

solvent, and temperature. Multiplicity is abbreviated as: s = singlet, d = doublet, t = triplet, q =

quartet, m = multiplet, br = broad, dd = doublet of doublets, ddd = doublet of doublet of

doublets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of 1-Nonen-3-ol. The

approximate chemical shifts for each carbon atom are listed below.
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Carbon Assignment Chemical Shift (δ, ppm)

C-1 (=CH₂) ~114

C-2 (=CH) ~141

C-3 (CH-OH) ~73

C-4 (-CH₂-) ~37

C-5 (-CH₂-) ~25

C-6 (-CH₂-) ~32

C-7 (-CH₂-) ~23

C-8 (-CH₂-) ~14

C-9 (-CH₃) ~14

Infrared (IR) Spectroscopy
The IR spectrum of 1-Nonen-3-ol displays characteristic absorption bands for the hydroxyl and

alkenyl functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3350 O-H stretch (alcohol) Strong, Broad

~3080 =C-H stretch (alkene) Medium

~2930, ~2860 C-H stretch (alkane) Strong

~1645 C=C stretch (alkene) Medium

~1465 C-H bend (alkane) Medium

~1050 C-O stretch (alcohol) Strong

~990, ~915
=C-H bend (alkene, out-of-

plane)
Strong

Mass Spectrometry (MS)
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The electron ionization mass spectrum of 1-Nonen-3-ol shows a molecular ion peak and

several characteristic fragment ions. The fragmentation pattern is influenced by the presence of

the hydroxyl group and the double bond.

m/z Relative Intensity (%)
Fragment Assignment

(Proposed)

142 <5 [M]⁺ (Molecular Ion)

124 ~10 [M-H₂O]⁺

95 ~20 [M-H₂O-C₂H₅]⁺

85 ~30 [C₆H₁₃]⁺ (Hexyl cation)

71 ~40 [C₅H₁₁]⁺ (Pentyl cation)

57 100
[C₄H₉]⁺ (Butyl cation) /

[CH=CH-CHOH]⁺

43 ~80 [C₃H₇]⁺ (Propyl cation)

29 ~50 [C₂H₅]⁺ (Ethyl cation)

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectral analysis

of 1-Nonen-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of

300 MHz or higher.

Sample Preparation: A sample of 1-Nonen-3-ol (5-10 mg) is dissolved in approximately 0.7

mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).
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¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. For improved signal-to-noise ratio, 16 to 64 scans are

typically averaged.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A

wider spectral width of 200-220 ppm is used. Due to the lower natural abundance and

sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay (2-5 seconds) are often required to obtain a spectrum with a good signal-to-

noise ratio.

Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a liquid sample like 1-Nonen-3-ol, the neat liquid is used. A drop of

the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: A background spectrum of the clean salt plates is recorded first. Then, the

spectrum of the sample is recorded. The final spectrum is the result of the sample spectrum

with the background subtracted. The data is typically collected over a range of 4000-400

cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the

signal-to-noise ratio.

Mass Spectrometry (MS)
Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)

system with an electron ionization (EI) source.

Sample Introduction: A dilute solution of 1-Nonen-3-ol in a volatile solvent (e.g.,

dichloromethane or hexane) is injected into the gas chromatograph. The GC separates the

compound from the solvent and any impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

This causes the molecule to ionize and fragment.
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Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like 1-Nonen-3-ol.
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Sample Preparation
(Dissolve in CDCl3 with TMS)

Sample Preparation
(Neat Liquid Film)

Sample Preparation
(Dilute in Volatile Solvent)

NMR Spectrometer
(¹H & ¹³C Acquisition)

FTIR Spectrometer
(IR Spectrum Acquisition)

GC-MS System
(MS Data Acquisition)

¹H and ¹³C NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(m/z Values, Fragmentation)

Data Analysis and
Structure Confirmation

Click to download full resolution via product page

Spectral Analysis Workflow for 1-Nonen-3-ol
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To cite this document: BenchChem. [Spectral Analysis of 1-Nonen-3-ol: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582604#spectral-data-nmr-ir-ms-of-1-nonen-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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